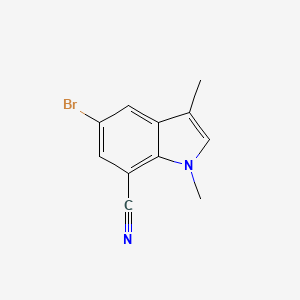

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile

Übersicht

Beschreibung

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features a bromine atom at the 5th position, methyl groups at the 1st and 3rd positions, and a carbonitrile group at the 7th position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile typically involves the bromination of 1,3-dimethylindole followed by the introduction of a carbonitrile group. One common method includes:

Bromination: The starting material, 1,3-dimethylindole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Bromine Substitution Reactions

The bromine atom at position 5 is a reactive site for cross-coupling and nucleophilic substitution. Similar bromoindoles undergo:

-

Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated indoles under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Bromine can be displaced by amines in the presence of Pd catalysts .

Table 1: Bromine Reactivity in Analogous Compounds

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | |

| Nucleophilic Aromatic Substitution | CuI, K₃PO₄, DMF, 120°C | Amino-substituted indoles |

Cyano Group Transformations

The carbonitrile group at position 7 can undergo hydrolysis or reduction:

-

Hydrolysis to Carboxamide : Treatment with H₂SO₄ and TFA converts nitriles to amides (e.g., 5-bromo-1H-indole-3-carbonitrile → 5-bromo-1H-indole-3-carboxamide) .

-

Reduction to Amine : LiAlH₄ reduces nitriles to primary amines .

Table 2: Cyano Group Reactivity

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, TFA, 20°C, 4h | Carboxamide | |

| Reduction | LiAlH₄, THF, 0°C → rt | Primary amine |

Methyl Group Stability and Reactivity

The 1- and 3-methyl groups are typically inert under standard conditions but may participate in:

-

Oxidation : Strong oxidants (e.g., KMnO₄) could convert methyl to carboxylic acids, though this is less common in indole systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole core facilitates EAS at positions 4 and 6 (para to bromine and meta to nitrile). Examples include:

Key Consideration : The electron-withdrawing nitrile group deactivates position 7, directing incoming electrophiles to other positions .

Structural and Crystallographic Data

While no crystal structure exists for 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile, related compounds exhibit:

-

Planarity : Indole rings remain planar, with substituents (e.g., carbonyls) influencing torsional angles .

-

Conjugation Effects : Electron-withdrawing groups shorten C–N bonds (e.g., 1.388 Å for C–N in acylated indoles) .

Limitations and Research Gaps

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-1,3-dimethyl-1H-indole-7-carbonitrile serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity:

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. These compounds can inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Potential:

Indole derivatives are also being investigated for their anti-inflammatory effects. The compound may play a role in modulating immune responses, making it a candidate for treating conditions such as rheumatoid arthritis and asthma .

Synthesis of Biological Compounds

The compound is utilized in the synthesis of various biologically active molecules due to its versatile reactivity:

Synthesis of PI3K Inhibitors:

this compound can be used as a precursor for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors. These inhibitors are crucial in cancer therapy as they interfere with signaling pathways that promote tumor growth .

Development of Calcium Channel Modulators:

This compound can also be modified to create calcium release-activated calcium (CRAC) channel inhibitors, which have potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the significance of this compound:

Study on Anticancer Activity:

A recent study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms . The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of bromine substitution.

Synthesis Methodologies:

Innovative synthetic routes have been developed to efficiently produce this compound and its derivatives. These methods often involve multi-step reactions that incorporate various reagents and conditions to optimize yield and purity .

Wirkmechanismus

The mechanism of action of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile depends on its specific application and target. Generally, indole derivatives exert their effects by interacting with biological macromolecules such as proteins, enzymes, and nucleic acids. The bromine and carbonitrile groups can enhance binding affinity and specificity to target sites, influencing various biochemical pathways . For example, in anticancer research, indole derivatives may inhibit cell proliferation by targeting specific kinases or signaling pathways involved in cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromo-1,3-dimethyl-1H-indole: Lacks the carbonitrile group, which may result in different reactivity and biological activity.

1,3-dimethyl-1H-indole-7-carbonitrile:

5-bromo-1H-indole-7-carbonitrile: Lacks the methyl groups, which can influence its steric and electronic properties.

Uniqueness

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

5-Bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, focusing on cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and cyano groups in its structure is believed to influence its biological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have shown that this compound can effectively inhibit the proliferation of human breast cancer (MCF-7) and colon cancer (HCT-116) cells.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.41 ± 0.23 |

| HCT-116 | 3.55 ± 0.10 |

| HeLa | 13.96 ± 1.41 |

| Caco-2 | 3.33 ± 0.25 |

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a possible preference for targeting breast cancer cells over others.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis rather than necrosis. Flow cytometric analysis has revealed that treatment with this compound leads to cell cycle arrest in the G0/G1 phase and induces early apoptosis as evidenced by Annexin V/PI dual staining methods .

Study on MCF-7 Cells

In a detailed study involving MCF-7 cells, treatment with this compound resulted in:

- Cell Cycle Arrest : A significant accumulation of cells in the subG0/G1 phase was observed.

- Apoptotic Induction : The compound caused early apoptotic changes without triggering necrotic cell death.

- Morphological Changes : Microscopic evaluation showed characteristic apoptotic features such as cell shrinkage and membrane blebbing.

These findings underscore the potential of this compound as an anticancer agent by selectively targeting cancerous cells while sparing normal cells .

Therapeutic Potential

The promising results from cytotoxicity assays suggest that this compound could be developed into a therapeutic agent for treating certain types of cancers. Its ability to induce apoptosis selectively in cancer cells positions it as a candidate for further pharmacological studies.

Eigenschaften

IUPAC Name |

5-bromo-1,3-dimethylindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYIODDQHINSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)Br)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.